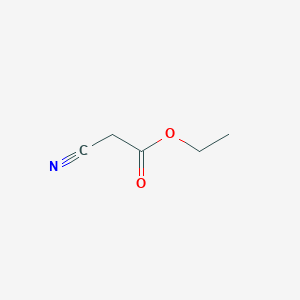
Arachidic Acid N-Hydroxysuccinimide Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidic Acid N-Hydroxysuccinimide Ester is a derivative of Arachidic Acid, a saturated fatty acid and a minor constituent of peanut oil, coconut oil, and corn oil . It is available for purchase as a reference standard from biochemical and reagent suppliers . The molecular formula of this compound is C24H43NO4 and it has a molecular weight of 409.6 .
Chemical Reactions Analysis
NHS esters, such as Arachidic Acid N-Hydroxysuccinimide Ester, have been used for gas phase conjugation reactions with peptides at nucleophilic sites, such as primary amines (N-terminus, ε-amine of lysine) or guanidines, by forming amide bonds through a nucleophilic attack on the carbonyl carbon .Applications De Recherche Scientifique
Catalyst for Bond Formation
AHSNE has the potential to serve as an acid-base catalyst, facilitating the formation of novel bonds between molecules . This catalytic capacity opens avenues for diverse chemical reactions, making it a valuable tool in various research fields.
Electron Transfer Facilitator
The compound has been subject to investigation regarding its electron-transfer capabilities . It functions as an agent that enables the transfer of electrons between molecules, which is crucial in many chemical and biological processes.
Protein Labeling
N-Hydroxysuccinimide (NHS) esters, such as AHSNE, are used in many different bioconjugation techniques . One of these techniques is protein labeling by fluorescent dyes and enzymes . This allows researchers to track and study proteins in various biological systems.
Surface Activation
NHS esters are also used for surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides . This helps in attaching biomolecules to these surfaces for various analytical and diagnostic applications.
Peptide Synthesis
NHS esters are extremely useful in the chemical synthesis of peptides . They facilitate the formation of peptide bonds, which are crucial in the creation of synthetic peptides for research purposes.
Quality Control of NHS Esters
The hydrolytic degradation of NHS esters is a frequent reason for suboptimal conjugation results or even a complete failure of the respective derivatization reactions . Therefore, quality control of new batches of chemicals or the test of already opened vials of NHS esters is highly recommendable .
Labeling of Amine-Containing Molecules
The NHS ester in AHSNE can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is particularly useful in proteomics research.
Lipid Research
AHSNE is a lipid comprised of a saturated fatty acid with a 20-carbon chain . It can be used in lipid research to study the properties and functions of saturated fatty acids.
Mécanisme D'action
Target of Action
Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a lipid comprised of a saturated fatty acid with a 20-carbon chain with a terminal NHS ester . The primary targets of AHSNE are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play crucial roles in various biological processes, including protein function and gene expression.
Mode of Action
AHSNE interacts with its targets through its NHS ester group, which can react with primary amines to form stable amide bonds . This reaction results in the labeling of the target molecules with arachidic acid, a long-chain fatty acid. This modification can influence the properties of the target molecules, potentially affecting their function or interactions with other molecules.
Biochemical Pathways
The specific biochemical pathways affected by AHSNE depend on the nature of the target molecules. For example, if the target is a protein, the attachment of arachidic acid could affect the protein’s structure and function, potentially influencing the biochemical pathways in which the protein is involved. The exact pathways affected would need to be determined experimentally for each specific target .
Result of Action
The molecular and cellular effects of AHSNE’s action depend on the specific targets and their roles in the cell. By labeling primary amines on proteins and other molecules, AHSNE could potentially alter their properties and functions. This could have a range of effects, from changes in molecular interactions and signaling pathways to alterations in cellular behavior .
Action Environment
The action, efficacy, and stability of AHSNE can be influenced by various environmental factors. For example, the presence of water or air moisture can lead to hydrolysis of NHS esters, potentially reducing their reactivity . Additionally, factors such as pH and temperature can also affect the stability and reactivity of AHSNE. Therefore, careful control of the environment is important when using AHSNE for bioconjugation or other applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) icosanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWMRGPQVJCNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292084 |
Source


|
| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69888-87-5 |
Source


|
| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69888-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














